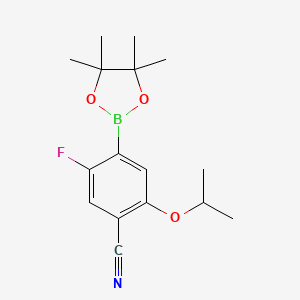

4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester

Description

4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and agrochemical research. Its structure features a phenyl ring substituted with a cyano group (-CN) at the 4-position, fluorine (-F) at the 2-position, and an isopropoxy (-OCH(CH₃)₂) group at the 5-position, stabilized by a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . This compound’s electron-withdrawing substituents (cyano, fluoro) enhance its reactivity in palladium-catalyzed coupling reactions while the isopropoxy group provides steric and electronic modulation .

Properties

IUPAC Name |

5-fluoro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNARJJGKYVOTHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: In biological research, it is used to study enzyme inhibitors and to develop new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a useful tool in bioconjugation studies.

Medicine: The compound is used in the development of new drugs, particularly in the field of cancer therapy. Its derivatives are explored for their potential as anticancer agents due to their ability to interfere with cellular processes.

Industry: In the materials industry, it is used to create advanced polymers and electronic materials. Its unique properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the isopropoxy group can be involved in various substitution reactions.

Molecular Targets and Pathways:

Enzyme Inhibition: The cyano group can interact with enzymes, potentially inhibiting their activity.

Biaryl Formation: The formation of biaryl compounds through cross-coupling reactions is a key pathway in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among boronic acid pinacol esters with analogous substitution patterns:

*Calculated based on molecular formula C₁₆H₁₉BFNO₃.

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The cyano and fluoro groups in the target compound enhance electrophilicity at the boron center, improving coupling efficiency compared to analogs like 5-fluoro-2-isopropoxyphenylboronic acid pinacol ester (lacking -CN) .

Reactivity and Stability

- Hydrolytic stability : Boronic acid pinacol esters with electron-withdrawing groups (e.g., -CN, -F) exhibit slower hydrolysis in aqueous media compared to unsubstituted analogs. For example, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ (λₘₐₓ shift to 405 nm), while the target compound’s stability under similar conditions remains unstudied but is inferred to be higher due to stronger electron withdrawal .

- Coupling efficiency: The target compound’s reactivity in Suzuki-Miyaura couplings is comparable to 4-cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester (CAS 2377609-55-5), where bulky alkoxy groups necessitate higher catalyst loading or elevated temperatures .

Biological Activity

4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structural features, including a cyano group, a fluorine atom, and an isopropoxy group. These modifications potentially enhance its reactivity and biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 247.08 g/mol. The presence of the cyano group at the para position and the fluorine atom contributes to its electronic properties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.08 g/mol |

| Melting Point | 83.0°C to 84.0°C |

| CAS Number | 1035235-29-0 |

| Synonyms | 4-Cyano-2-fluorophenylboronic acid pinacol ester |

The biological activity of boronic acids and their derivatives often involves interactions with enzymes and proteins, particularly in the context of cancer therapy and enzyme inhibition. The cyano and fluorine groups may enhance binding affinity to specific biological targets.

- Enzyme Inhibition : Boronic acids are known to inhibit proteases by forming reversible covalent bonds with the active site serine residues. The introduction of electron-withdrawing groups like cyano can increase the electrophilicity of the boron atom, potentially enhancing inhibitory effects.

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound exhibit anticancer activities by interfering with cellular signaling pathways involved in tumor growth.

- Pharmacokinetics : The fluorine substitution may improve metabolic stability and bioavailability, making it a candidate for further pharmacological development.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various boronic acid derivatives, including those with cyano and fluorine substituents. Results indicated that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

Enzyme Interaction Studies

Research published in Biochemistry investigated the binding interactions between boronic acids and serine proteases. The study found that compounds with enhanced electrophilic properties exhibited stronger inhibition rates compared to their non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester?

- Methodology : The synthesis typically involves reacting the parent boronic acid with pinacol in anhydrous conditions. Key steps include:

Boronic Acid Preparation : Halogen-metal exchange or Miyaura borylation to introduce the boronic acid group.

Protection : Reaction with pinacol (1,2-diol) under inert atmosphere (N₂/Ar) to form the ester, often using azeotropic distillation to remove water .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene.

- Critical Factors : Moisture sensitivity requires strict anhydrous conditions. The electron-withdrawing cyano and fluoro substituents may necessitate milder temperatures (e.g., 0–25°C) to avoid decomposition .

Q. How is this compound purified, and what analytical techniques validate its purity?

- Purification :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation.

- Recrystallization : Ethanol/water mixtures optimize crystal formation.

- Validation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution pattern (e.g., cyano at C4, isopropoxy at C5).

- HPLC/GC : Purity >95% verified via retention time comparison against standards .

Q. What are its primary applications in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Forms biaryl bonds in drug intermediates (e.g., kinase inhibitors). The electron-deficient aryl ring enhances oxidative addition with Pd catalysts like Pd(PPh₃)₄ .

- Proteasome Inhibition Studies : Preliminary evidence suggests structural analogs interact with proteasome subunits, modulating apoptosis pathways .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized with this boronic ester?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for enhanced electron-deficient aryl coupling.

- Solvent/Base Systems : Use mixed solvents (DME/H₂O) with weak bases (K₂CO₃) to prevent ester hydrolysis.

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 300–400 nm for nitro intermediates) to identify rate-limiting steps .

Q. How do electronic effects of substituents (cyano, fluoro, isopropoxy) influence reactivity?

- Electronic Effects :

- Cyano (C4) : Strong electron-withdrawing effect reduces electron density at boron, slowing transmetalation but improving stability.

- Fluoro (C2) : Ortho-fluoro increases steric hindrance, potentially reducing coupling efficiency with bulky partners.

- Isopropoxy (C5) : Steric bulk may limit access to the boron center, requiring larger reaction scales for effective coupling .

Q. How should stability issues (e.g., hydrolysis) be managed during storage?

- Storage Conditions :

- Temperature : –20°C in sealed, argon-flushed vials.

- Desiccants : Include molecular sieves (3Å) in storage containers.

Q. How to resolve contradictory reactivity data across studies (e.g., variable coupling yields)?

- Controlled Variables :

Solvent Polarity : Test in THF vs. DMF to assess solvation effects.

Catalyst-Ligand Pair : Screen Buchwald-Hartwig ligands (e.g., XPhos) for improved compatibility.

- Advanced Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.